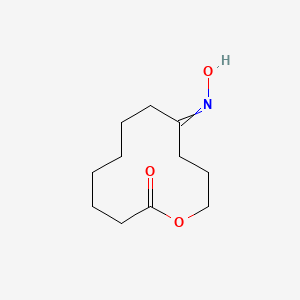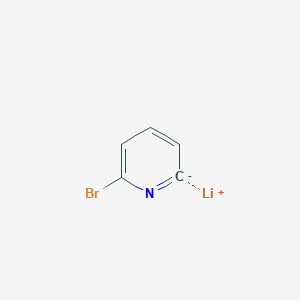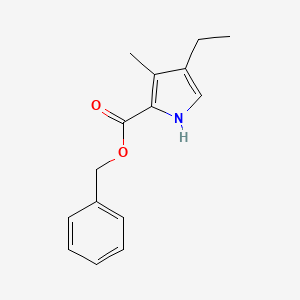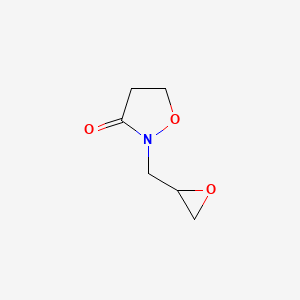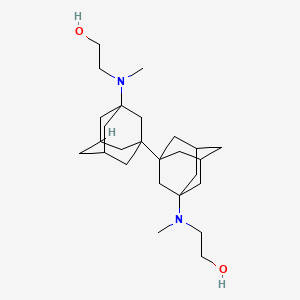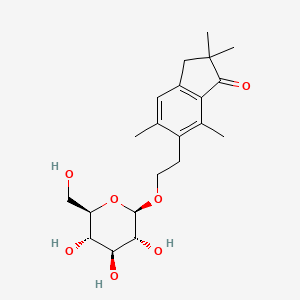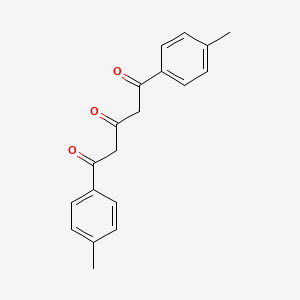![molecular formula C17H15NO B14666917 4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile CAS No. 38276-83-4](/img/structure/B14666917.png)
4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile is an organic compound with a complex structure that includes both aromatic and aliphatic components
Méthodes De Préparation
The synthesis of 4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile can be achieved through several routes. One common method involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This reaction typically requires mild conditions and can be optimized for industrial-scale production. Another approach involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Analyse Des Réactions Chimiques
4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Applications De Recherche Scientifique
4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pesticides, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and nitrile groups play crucial roles in its reactivity and binding affinity. These interactions can modulate enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile include:
1-Hydroxy-2-(prop-2-enyl)-4,5-methylenedioxybenzene: This compound has a similar structure but includes a methylenedioxy group.
2-Hydroxy-5-methylacetophenone: This compound shares the hydroxy and methyl groups but differs in the overall structure.
2-(2-Hydroxy-5-methylphenyl)benzotriazole: This compound includes a benzotriazole moiety instead of the nitrile group.
These compounds highlight the unique structural features and reactivity of this compound, making it distinct in its applications and chemical behavior.
Propriétés
Numéro CAS |
38276-83-4 |
|---|---|
Formule moléculaire |
C17H15NO |
Poids moléculaire |
249.31 g/mol |
Nom IUPAC |
4-[1-(2-hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile |
InChI |
InChI=1S/C17H15NO/c1-3-15(14-7-5-13(11-18)6-8-14)16-10-12(2)4-9-17(16)19/h3-10,15,19H,1H2,2H3 |
Clé InChI |
SNNIZFRIDQJFIK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)O)C(C=C)C2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


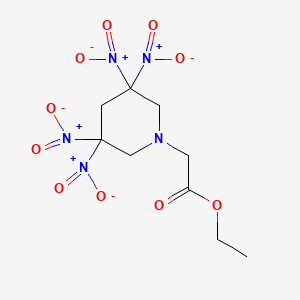

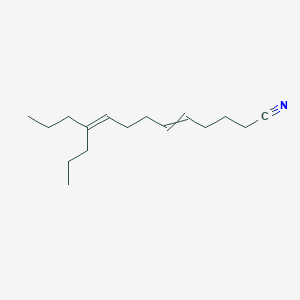
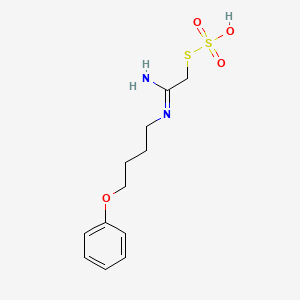
![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
